molecular formula C23H26ClFN2O3 B2647053 2-(4-chlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylpropanamide CAS No. 1235388-91-6

2-(4-chlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylpropanamide

Cat. No.: B2647053
CAS No.: 1235388-91-6
M. Wt: 432.92
InChI Key: NNDMOFPAZRTMFH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylpropanamide is a synthetic small molecule offered for research purposes. This compound is of significant interest in biomedical research, particularly in the study of metabolic disorders. Its molecular structure, featuring a piperidine moiety linked to a chlorophenoxy group, suggests potential as a modulator of key biological pathways. Piperidine-based compounds have been identified as potent AMP-activated protein kinase (AMPK) agonists . AMPK is a central regulator of cellular energy homeostasis, and its activation is a promising therapeutic strategy for a range of conditions, including type 2 diabetes, obesity, metabolic syndrome, and hyperlipidemia . By potentially activating the AMPK signaling pathway, this compound provides researchers with a valuable tool to investigate mechanisms that can overcome insulin resistance, lower blood glucose, reduce lipid synthesis, and exert anti-inflammatory effects . Researchers can utilize this compound in vitro and in vivo to further elucidate the AMPK pathway's role in metabolism and to explore novel treatments for AMPK-mediated diseases. This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClFN2O3/c1-23(2,30-18-9-7-17(24)8-10-18)22(29)26-15-16-11-13-27(14-12-16)21(28)19-5-3-4-6-20(19)25/h3-10,16H,11-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDMOFPAZRTMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylpropanamide is a synthetic organic molecule with significant implications in medicinal chemistry. Its structure includes a piperidine moiety, a chlorophenoxy group, and a fluorobenzoyl substituent, which contribute to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on metabolic pathways, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H26ClFN2O3C_{23}H_{26}ClFN_{2}O_{3} with a molecular weight of approximately 432.9 g/mol. The compound features an amide functional group, which is characteristic of many pharmaceuticals, suggesting potential interactions with biological targets.

PropertyValue
Molecular FormulaC23H26ClFN2O3
Molecular Weight432.9 g/mol
CAS Number1235388-91-6

Antidiabetic Potential

Preliminary research indicates that compounds structurally related to this compound may exhibit antidiabetic properties by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues. This could be beneficial in the treatment of type 2 diabetes mellitus.

Neuroprotective Effects

The piperidine derivative structure suggests potential neuroprotective effects. Compounds with similar structures have been explored for their ability to protect neuronal cells from apoptosis and oxidative stress, which are critical factors in neurodegenerative diseases.

Case Studies and Research Findings

  • Insulin Signaling Modulation : A study on related compounds demonstrated that they could enhance insulin receptor activity in vitro, leading to improved glucose metabolism in cellular models .
  • Neuroprotection : Research has shown that piperidine derivatives can inhibit neuronal cell death induced by neurotoxic agents, suggesting that this compound may also exert protective effects in neuronal contexts .
  • Synthesis and Characterization : The synthesis of this compound has been documented in patent filings, highlighting its potential utility as a therapeutic agent . Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis, confirming product formation and purity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Cores

a) 2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidine-3-yl)methyl)acetamide
  • Key Differences: Replaces the 2-fluorobenzoyl group on piperidine with a 4-chlorophenoxyethyl chain on pyrrolidine.
  • Implications: The pyrrolidine ring (5-membered vs.
b) N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
  • Key Differences : Lacks the piperidine/fluorobenzoyl components; instead, features a chlorophenethylamine linked to an isobutylphenyl-propanamide.
  • Implications : The absence of a heterocyclic core limits its interaction with kinases but may favor activity in pain modulation or inflammation, as seen in flurbiprofen-amphetamine hybrids .
c) N-{3-Chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide
  • Key Differences : Incorporates a piperazine ring and a furoyl group instead of fluorobenzoyl.

Pharmacological Analogues with Fluorinated Substituents

a) Ortho-Fluorobutyryl Fentanyl (N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide)
  • Key Differences : Shares a piperidine core but includes a phenethyl group and fluorophenyl ring.
  • Implications: The fluorophenyl group enhances µ-opioid receptor binding affinity, contrasting with the target compound’s likely non-opioid mechanism .
b) 2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-N-(2-methoxyethyl)-2-[(2-methylphenyl)formamido]acetamide
  • Key Differences : Retains the 2-fluorobenzoyl-piperidine core but adds a methoxyethyl-acetamide chain.
  • Implications : The additional formamido group may increase metabolic stability, favoring CNS penetration for neurological applications .

Functional Analogues as ATF4 Inhibitors

a) 2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-yl)acetamide
  • Key Differences: Features a hydroxypropyl-piperidine linker with dual chlorophenoxy groups.
  • Implications : The hydrophilic hydroxypropyl group may improve solubility, enhancing bioavailability in cancer models .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Therapeutic Target/Activity Reference
Target Compound Piperidine 2-Fluorobenzoyl, 4-chlorophenoxy, methylpropanamide C24H26ClFN2O3 ATF4 inhibition (hypothesized)
2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidine-3-yl)methyl)acetamide Pyrrolidine 4-Chlorophenoxyethyl, acetamide C22H24Cl2N2O3 ATF4 inhibition
Ortho-Fluorobutyryl Fentanyl Piperidine Phenethyl, fluorophenyl, butyramide C23H28FN2O µ-Opioid receptor agonism
N-{3-Chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide Piperazine Furoyl, chlorophenyl, dimethylpropanamide C20H24ClN3O3 Serotonin/Dopamine modulation
2-[1-(2-Fluorobenzoyl)piperidin-4-yl]-N-(2-methoxyethyl)-2-[(2-methylphenyl)formamido]acetamide Piperidine 2-Fluorobenzoyl, methoxyethyl, formamido C25H30FN3O4 Neurological disorders

Research Findings and Implications

Structural Flexibility and Target Selectivity: The target compound’s piperidine-fluorobenzoyl architecture distinguishes it from opioid analogs (e.g., fentanyl derivatives) and aligns it with kinase inhibitors. The 4-chlorophenoxy group may confer redox-modulating properties, as seen in ATF4 inhibitors .

Metabolic Stability : Compared to N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, the target’s heterocyclic core and fluorinated substituents likely reduce first-pass metabolism, extending half-life .

Therapeutic Potential: While fentanyl derivatives prioritize receptor binding, the target compound’s hybrid structure suggests broader applications in oncology or neurodegenerative diseases, pending further validation.

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